molecular formula C22H18F3N5O3 B2736356 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 852451-53-7

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2736356
M. Wt: 457.413
InChI Key: CRZNPMBUIVNNAS-UHFFFAOYSA-N
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Description

The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . The compound also contains a trifluoromethoxyphenyl group, which is often used in medicinal chemistry due to its metabolic stability and ability to improve the potency and selectivity of drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazolo[3,4-d]pyrimidine core, with a dimethylphenyl group at the 1-position and a trifluoromethoxyphenyl-acetamide group at the 2-position .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the pyrazolo[3,4-d]pyrimidine core and the trifluoromethoxyphenyl group. The pyrazolo[3,4-d]pyrimidine core can undergo various reactions, including chalcogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group is highly electronegative, which could influence the compound’s polarity and solubility .

Scientific Research Applications

Radioligand Synthesis and Imaging

One significant application of derivatives similar to the compound is in the synthesis of radioligands for positron emission tomography (PET) imaging. Specifically, the development of [18F]PBR111, a radioligand that targets the translocator protein (18 kDa), a protein associated with neuroinflammation, has been highlighted. This advancement enables the in vivo imaging of neuroinflammatory processes, crucial for understanding various neurological disorders (Dollé et al., 2008).

Neuroinflammation and TSPO Ligands

Another application involves the synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These studies have led to the identification of compounds with subnanomolar affinity for TSPO, showcasing their potential as in vivo PET radiotracers for detecting neuroinflammation (Damont et al., 2015).

Antimicrobial Activity

The compound and its derivatives have also been explored for their antimicrobial properties. Research has demonstrated the synthesis and antimicrobial activity of new heterocycles incorporating the pyrazole moiety, which includes testing and evaluation as antimicrobial agents. This line of research contributes to the development of new antimicrobial agents to combat resistant strains of bacteria (Bondock et al., 2008).

Anticancer Activity

Further research into pyrazolo[3,4-d]pyrimidine derivatives has revealed their potential anticancer activity. Studies focusing on the design, synthesis, and in vitro cytotoxic activity against various cancer cell lines have identified compounds showing appreciable cancer cell growth inhibition. This research avenue is crucial for the ongoing search for new anticancer agents (Al-Sanea et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its physical and chemical properties for specific applications .

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O3/c1-13-3-6-16(9-14(13)2)30-20-18(10-27-30)21(32)29(12-26-20)11-19(31)28-15-4-7-17(8-5-15)33-22(23,24)25/h3-10,12H,11H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZNPMBUIVNNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

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